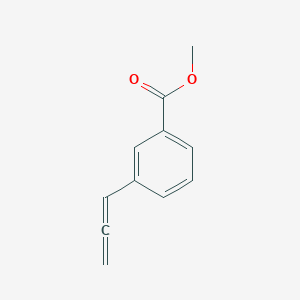
Methyl 3-(propa-1,2-dien-1-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Propa-1,2-dien-1-il)benzoato de metilo: es un compuesto orgánico con la fórmula molecular C11H10O2 . Es un derivado del ácido benzoico, donde el átomo de hidrógeno del grupo carboxilo es reemplazado por un grupo metilo, y el anillo de benceno se sustituye con un grupo propa-1,2-dien-1-il en la tercera posición.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción:
Reacción de esterificación: Un método común para preparar 3-(propa-1,2-dien-1-il)benzoato de metilo implica la esterificación del ácido 3-(propa-1,2-dien-1-il)benzoico con metanol en presencia de un catalizador ácido como el ácido sulfúrico o el ácido clorhídrico. La reacción se lleva a cabo típicamente en condiciones de reflujo para asegurar una conversión completa.
Alquilación de Friedel-Crafts: Otra ruta sintética implica la alquilación de Friedel-Crafts del benzoato de metilo con propa-1,2-dieno en presencia de un catalizador ácido de Lewis como el cloruro de aluminio. Este método permite la introducción directa del grupo propa-1,2-dien-1-il en el anillo de benceno.
Métodos de producción industrial: La producción industrial de 3-(propa-1,2-dien-1-il)benzoato de metilo puede implicar procesos de esterificación a gran escala que utilizan reactores de flujo continuo para optimizar el rendimiento y la eficiencia. La elección del catalizador y las condiciones de reacción se pueden adaptar para lograr una alta pureza y minimizar los subproductos.
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: El 3-(propa-1,2-dien-1-il)benzoato de metilo puede sufrir reacciones de oxidación para formar los ácidos carboxílicos o cetonas correspondientes. Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: La reducción del compuesto puede conducir a la formación de alcoholes o alcanos. Los agentes reductores típicos incluyen el hidruro de litio y aluminio y el borohidruro de sodio.
Sustitución: El compuesto puede participar en reacciones de sustitución aromática electrófila, donde el grupo propa-1,2-dien-1-il puede ser reemplazado por otros sustituyentes como halógenos o grupos nitro. Los reactivos comunes incluyen halógenos (cloro, bromo) y agentes nitrantes (ácido nítrico).
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio en solución acuosa, trióxido de cromo en ácido acético.
Reducción: Hidruro de litio y aluminio en éter, borohidruro de sodio en metanol.
Sustitución: Gas cloro en presencia de un catalizador ácido de Lewis, ácido nítrico en ácido sulfúrico.
Principales productos formados:
Oxidación: Formación de ácido 3-(propa-1,2-dien-1-il)benzoico o cetonas correspondientes.
Reducción: Formación de alcohol 3-(propa-1,2-dien-1-il)bencílico o alcanos.
Sustitución: Formación de derivados halogenados o nitrados del 3-(propa-1,2-dien-1-il)benzoato de metilo.
Aplicaciones Científicas De Investigación
Química:
Síntesis de moléculas complejas: El 3-(propa-1,2-dien-1-il)benzoato de metilo se puede utilizar como un bloque de construcción en la síntesis de moléculas orgánicas más complejas, incluidos los productos farmacéuticos y agroquímicos.
Catálisis: El compuesto puede servir como ligando o sustrato en reacciones catalíticas, facilitando la formación de enlaces carbono-carbono y carbono-heteroátomo.
Biología y medicina:
Desarrollo de fármacos: La estructura única del compuesto lo convierte en un posible candidato para el desarrollo de fármacos, particularmente en el diseño de nuevos agentes antiinflamatorios o anticancerígenos.
Sondas biológicas: El 3-(propa-1,2-dien-1-il)benzoato de metilo se puede utilizar como sonda para estudiar las interacciones enzima-sustrato y las vías metabólicas.
Industria:
Producción de polímeros: El compuesto se puede utilizar como monómero o comonómero en la producción de polímeros especiales con propiedades únicas.
Industria de fragancias y sabores: Debido a su naturaleza aromática, el 3-(propa-1,2-dien-1-il)benzoato de metilo se puede utilizar como intermedio en la síntesis de fragancias y sabores.
Mecanismo De Acción
El mecanismo de acción del 3-(propa-1,2-dien-1-il)benzoato de metilo depende de su aplicación específica. En reacciones catalíticas, el compuesto puede actuar como ligando, coordinando con centros metálicos para facilitar la formación de enlaces. En los sistemas biológicos, el compuesto puede interactuar con enzimas o receptores específicos, modulando su actividad y conduciendo a los efectos terapéuticos deseados. El grupo propa-1,2-dien-1-il puede sufrir diversas transformaciones químicas, lo que contribuye a la reactividad y versatilidad del compuesto.
Comparación Con Compuestos Similares
Compuestos similares:
3-(3-hidroxiprop-1-in-1-il)benzoato de metilo: Este compuesto tiene una estructura similar pero contiene un grupo hidroxilo en lugar de un grupo propa-1,2-dien-1-il.
3-(propa-1,2-dien-1-il)benzoato de metilo: Este compuesto es estructuralmente similar, pero contiene un sustituyente diferente en el anillo de benceno.
Singularidad: El 3-(propa-1,2-dien-1-il)benzoato de metilo es único debido a la presencia del grupo propa-1,2-dien-1-il, que imparte una reactividad y posibles aplicaciones distintas. La capacidad del compuesto para sufrir diversas transformaciones químicas lo convierte en un intermedio valioso en la síntesis orgánica y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C11H10O2 |
|---|---|
Peso molecular |
174.20 g/mol |
InChI |
InChI=1S/C11H10O2/c1-3-5-9-6-4-7-10(8-9)11(12)13-2/h4-8H,1H2,2H3 |
Clave InChI |
WPXRJLNMPOJUAT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC(=C1)C=C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


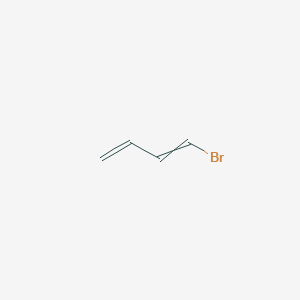
![4-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-b]pyridine-6-carboxylic acid, Mixture of diastereomers](/img/structure/B12431016.png)
![[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]trimethylazanium](/img/structure/B12431019.png)
![3,4,5-Tris(benzyloxy)-2-[(benzyloxy)methyl]-6-(benzylsulfanyl)oxane](/img/structure/B12431031.png)
![3-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-2-cyanoprop-2-enoic acid](/img/structure/B12431036.png)
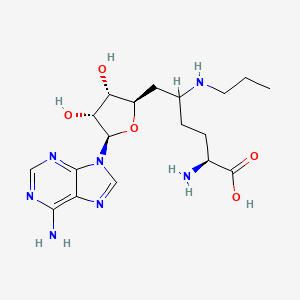
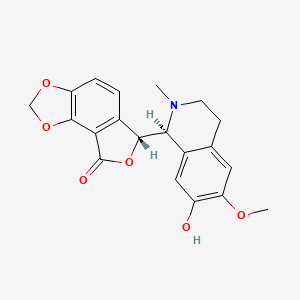
![(4-(6-Benzyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B12431042.png)
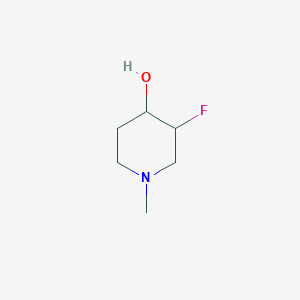
![3-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one](/img/structure/B12431068.png)
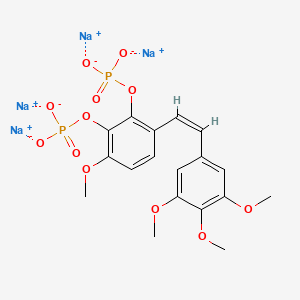
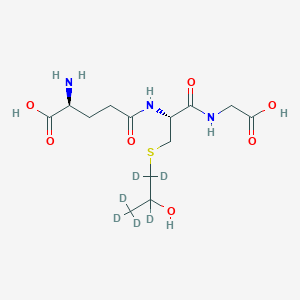
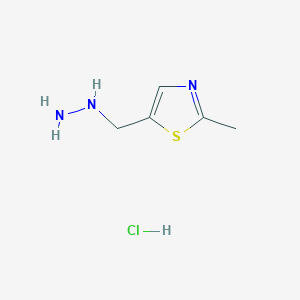
![8-(Piperidin-4-yl)-3-[3-(pyrrolidin-1-yl)benzenesulfonyl]quinoline](/img/structure/B12431097.png)
